![molecular formula C20H18N2O3 B2546625 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate CAS No. 436129-97-4](/img/structure/B2546625.png)
2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate
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Overview
Description
“2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate” is a chemical compound. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods . Established protocols for the synthesis of the quinoline ring include Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Other methods involve the use of catalysts such as boron trifluoride etherate (BF 3.OEt 2) to obtain substituted quinolines .
Molecular Structure Analysis
Quinoline, the parent compound of “2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate”, is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C 9 H 7 N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The quinoline ring can be altered to produce a number of differently substituted quinolines .
Scientific Research Applications
- Quinoline derivatives, including 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate, have shown promise as antimalarial agents. These compounds interfere with the growth and replication of Plasmodium parasites, which cause malaria. Researchers investigate their efficacy against different Plasmodium species and explore novel mechanisms of action .
- The quinoline scaffold has attracted attention in cancer research. Some derivatives exhibit cytotoxic effects against cancer cells by targeting specific pathways or receptors. Scientists explore the potential of 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate as an anticancer agent, studying its impact on cell viability, apoptosis, and metastasis .
- Quinolines possess antibacterial activity against various pathogens. Researchers investigate whether 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate can inhibit bacterial growth, disrupt biofilms, or modulate bacterial virulence factors. Such studies contribute to the development of new antibiotics .
- Quinoline derivatives have been explored as potential antiviral agents. Scientists assess whether 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate can inhibit viral replication, entry, or protease activity. Viruses targeted may include HIV, influenza, or herpesviruses .
- Quinolines often exhibit anti-inflammatory and analgesic properties. Researchers investigate whether 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate can modulate inflammatory pathways, reduce pain, or alleviate chronic conditions. These effects may involve interactions with cytokines, enzymes, or receptors .
- Quinoline derivatives can impact cardiovascular health and the central nervous system. Scientists explore whether 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate affects blood pressure, heart function, or neurotransmitter systems. These investigations contribute to understanding its potential therapeutic applications .
Antimalarial Activity
Anticancer Potential
Antibacterial Properties
Antiviral Effects
Anti-Inflammatory and Analgesic Activities
Cardiovascular and Central Nervous System Effects
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future directions may include the development of greener and more sustainable chemical processes .
Mechanism of Action
Target of Action
Quinolines and indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable in drug research and development .
Mode of Action
Many quinoline and indole derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Quinoline and indole derivatives are known to affect a wide range of biochemical pathways, depending on their specific structure and the receptors they interact with .
Pharmacokinetics
Many quinoline and indole derivatives are known to have good bioavailability and are well-distributed throughout the body .
Result of Action
Quinoline and indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Many factors can influence the action of a drug, including ph, temperature, the presence of other substances, and the specific characteristics of the biological environment .
properties
IUPAC Name |
[2-(N-ethylanilino)-2-oxoethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-2-22(16-9-4-3-5-10-16)19(23)14-25-20(24)18-13-12-15-8-6-7-11-17(15)21-18/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIWTVKRFRYXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate |
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